delta - Dodecalactone - d4
Description
Overview of Lactones in Biological and Chemical Systems
Lactones are cyclic esters, formed by the intramolecular esterification of a hydroxycarboxylic acid. They are classified based on the size of the ring, with common examples including gamma-lactones (five-membered rings) and delta-lactones (six-membered rings). ontosight.ai These compounds are widespread in nature and play significant roles in various biological and chemical systems.
In the biological sphere, lactones are often key components of the aromas of fruits and dairy products. scentspiracy.com For instance, delta-dodecalactone (B1346982) contributes to the characteristic scent of peaches and the creamy notes in heated milk fat. scentspiracy.com Their sensory properties make them highly valuable in the flavor and fragrance industries, where they are used to impart fruity, creamy, or buttery notes to a wide range of products. ontosight.aiscentspiracy.com
From a chemical perspective, the synthesis and reactivity of lactones are of great interest. The Baeyer-Villiger oxidation is a common industrial method for synthesizing lactones like delta-dodecalactone. scentspiracy.com The stereochemistry of lactones, meaning the three-dimensional arrangement of their atoms, is crucial as different enantiomers (mirror-image isomers) can exhibit distinct sensory properties. ontosight.ai For example, the (R)-enantiomer of delta-dodecalactone is often reported to have a more intense and fruity odor than its (S)-enantiomer. ontosight.ai
Rationale for Deuterium (B1214612) Isotopic Labeling in Advanced Academic Research
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a powerful technique with broad applications in scientific research. clearsynth.comclearsynth.com While chemically similar to hydrogen, deuterium's greater mass leads to altered vibrational frequencies of chemical bonds, which can be detected by various analytical methods. clearsynth.com This subtle difference provides a powerful means to trace the fate of molecules and elucidate complex chemical and biological processes. clearsynth.comthalesnano.com
One of the primary applications of deuterium labeling is in mechanistic studies. By selectively replacing hydrogen with deuterium at specific positions in a molecule, researchers can track the movement of atoms during a chemical reaction, providing invaluable insights into reaction pathways and kinetics. clearsynth.comthalesnano.comsymeres.com This is often referred to as the kinetic isotope effect. symeres.com
In the field of drug metabolism and pharmacokinetics (DMPK), deuterium-labeled compounds are instrumental. thalesnano.comsymeres.com They allow scientists to study how drugs are absorbed, distributed, metabolized, and excreted by the body. clearsynth.com The use of deuterated compounds can also enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. clearsynth.com
Furthermore, deuterium-labeled compounds serve as excellent internal standards in mass spectrometry (MS). thalesnano.com Their similar chemical behavior to the non-labeled analyte, coupled with their distinct mass, allows for more accurate and precise quantification in complex mixtures. thalesnano.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from solvent protons, leading to clearer spectra. clearsynth.comstudymind.co.uk Deuterium labeling of the analyte itself can also provide valuable structural information. clearsynth.comthalesnano.com
Specific Research Focus on Delta-Dodecalactone-d4
The specific focus on delta-dodecalactone-d4 in research leverages the advantages of deuterium labeling to investigate the properties and behavior of this important lactone. The "d4" designation indicates that four hydrogen atoms in the delta-dodecalactone molecule have been replaced with deuterium atoms.
Research involving delta-dodecalactone-d4 would likely fall into several key areas. Firstly, it could be used as an internal standard for the accurate quantification of natural delta-dodecalactone in various food and fragrance samples using techniques like gas chromatography-mass spectrometry (GC-MS). The known concentration of the added deuterated standard allows for precise determination of the native compound's concentration.
Secondly, the synthesis of delta-dodecalactone-d4 itself presents a chemical challenge and can be a subject of study. The development of efficient and selective deuteration methods is an active area of chemical research. thalesnano.com
Finally, delta-dodecalactone-d4 can be employed in metabolic studies to understand how this flavor and fragrance compound is processed in biological systems. By tracking the deuterated label, researchers can identify metabolites and understand the metabolic pathways involved. This information is crucial for assessing the compound's behavior in the body.
Interactive Data Table: Properties of Delta-Dodecalactone
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂O₂ | ontosight.aiscentspiracy.com |
| Molecular Weight | 198.31 g/mol | ontosight.aiscentspiracy.com |
| Appearance | Colorless to pale yellow liquid | ontosight.aichemicalbook.com |
| Odor | Fruity, creamy, peach-like, coconut-like | ontosight.aiscentspiracy.com |
| Boiling Point | 140-141 °C at 1 mmHg | chemicalbook.com |
| Density | 0.942 g/mL at 25 °C | chemicalbook.com |
| Solubility | Insoluble in water; soluble in alcohol and oils | chemicalbook.com |
| CAS Number | 713-95-1 | scentspiracy.com |
Properties
CAS No. |
1394230-38-6 |
|---|---|
Molecular Formula |
C12H18D4O2 |
Molecular Weight |
202.33 |
Purity |
95% min. |
Synonyms |
delta - Dodecalactone - d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Delta Dodecalactone D4
Chemical Synthesis Pathways of Delta-Dodecalactone (B1346982)
Chemical synthesis offers controlled and scalable methods for producing delta-dodecalactone. The introduction of deuterium (B1214612) atoms to create the d4 variant can be accomplished by using deuterated starting materials or reagents within these established pathways.
Cyclization and Reduction Routes of Precursors
One fundamental approach to synthesizing δ-lactones involves the formation and subsequent cyclization of a hydroxy acid precursor. chemicalbook.com For delta-dodecalactone, this precursor is 5-hydroxydodecanoic acid. scentspiracy.comchemicalbook.com The synthesis typically begins with precursors that can be chemically modified to introduce the required hydroxyl and carboxylic acid functionalities at the correct positions. The final step is an acid-catalyzed lactonization, where the hydroxyl group attacks the carboxylic acid group, eliminating a molecule of water to form the stable six-membered lactone ring.
To produce delta-dodecalactone-d4 via this route, deuterium atoms would need to be incorporated into the 5-hydroxydodecanoic acid precursor. This could be achieved by using starting materials that are already deuterated at specific positions or by introducing deuterium through reduction with a deuterium source, such as sodium borodeuteride (NaBD₄) or catalytic hydrogenation with deuterium gas (D₂), at an appropriate stage of the synthesis.
Baeyer–Villiger Oxidation Approaches for Lactone Formation
A widely used industrial method for synthesizing delta-dodecalactone involves the Baeyer–Villiger oxidation of a cyclic ketone. scentspiracy.comasianpubs.org This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or hydrogen peroxide. organic-chemistry.orgwikipedia.org The typical precursor for delta-dodecalactone is 2-heptylcyclopentanone (B94353). google.comgoogle.com
The synthesis of the 2-heptylcyclopentanone intermediate often starts with the aldol (B89426) condensation of cyclopentanone (B42830) and n-heptanal, followed by dehydration and catalytic hydrogenation. asianpubs.orggoogle.com The subsequent Baeyer-Villiger oxidation of 2-heptylcyclopentanone involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, leading to the expansion of the five-membered ring into the six-membered δ-lactone ring. google.comsigmaaldrich.com Various oxidizing agents, including hydrogen peroxide with a catalyst or peroxyacids like m-chloroperoxybenzoic acid (m-CPBA), can be used. google.comsigmaaldrich.comnih.gov
For the synthesis of delta-dodecalactone-d4, deuterium labeling could be introduced at the 2-heptylcyclopentanone stage. For instance, α-deuteration of the cyclopentanone ring could be achieved under basic conditions using a deuterium oxide (D₂O) source before or after the alkylation with the heptyl group.
| Step | Reactants | Key Conditions/Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Aldol Condensation & Dehydration | Cyclopentanone, n-Heptanal | Alkali solution (e.g., NaOH) | 2-Heptylidene cyclopentanone | ~86.3% | asianpubs.org |
| Hydrogenation | 2-Heptylidene cyclopentanone | Catalyst (e.g., Pt/C), H₂ | 2-Heptylcyclopentanone | ~91.5% | asianpubs.org |
| Baeyer-Villiger Oxidation | 2-Heptylcyclopentanone | Hydrogen peroxide, Acid catalyst (e.g., H₂SO₄) | δ-Dodecalactone | ~61.2% | asianpubs.org |
Oxidative Ring Enlargement Techniques
Oxidative ring enlargement is a class of reactions that includes the Baeyer-Villiger oxidation as its most prominent example for lactone synthesis. google.comrsc.org The core principle is the insertion of a heteroatom, in this case, oxygen, into a carbon-carbon bond of a cyclic ketone, thereby expanding the ring size. sigmaaldrich.com The regioselectivity of this reaction is predictable; the oxygen atom is inserted adjacent to the more substituted carbon atom. organic-chemistry.org In the case of 2-heptylcyclopentanone, the oxygen inserts between the carbonyl and the tertiary carbon atom of the ring, leading specifically to the desired delta-lactone structure. google.com Advances in this area focus on using greener and more efficient catalytic systems, such as tin-containing bentonite (B74815) or other solid acid catalysts with aqueous hydrogen peroxide, to improve environmental performance and simplify product purification. google.comresearchgate.net
Biotechnological Production and Biotransformation Processes for Delta-Dodecalactone
Biotechnological methods provide a route to "natural" delta-dodecalactone, which is highly valued in the food and fragrance industries. researchgate.net These processes leverage the metabolic machinery of microorganisms to convert renewable feedstocks into the target lactone. nih.gov
Microbial Fermentation Strategies for Lactone Synthesis
Various microorganisms, including yeasts, fungi, and bacteria, are capable of producing delta-dodecalactone through the fermentation of fatty acids or oils. nih.govgoogleapis.com The oleaginous yeast Yarrowia lipolytica is a well-studied producer, capable of converting ricinoleic acid (from castor oil) into lactones via the β-oxidation pathway. researchgate.netnih.gov Other strategies involve the hydrogenation of unsaturated lactone precursors. For example, bacteria of the genus Clostridium, such as Clostridium tyrobutyricum, can hydrogenate 2-dodecen-5-olide to produce delta-dodecalactone with high conversion rates. googleapis.comgoogle.com
To generate delta-dodecalactone-d4 via fermentation, microorganisms could be supplied with deuterated substrates. For instance, feeding a culture with fatty acids that have been chemically deuterated at specific positions would lead to the incorporation of deuterium into the final lactone product through the cell's metabolic pathways.
| Microorganism | Substrate | Process | Result | Reference |
|---|---|---|---|---|
| Clostridium tyrobutyricum | 2-Dodecen-5-olide | Anaerobic Fermentation / Hydrogenation | 9.6 g/L δ-dodecalactone (99% conversion) | googleapis.comgoogle.com |
| Clostridium tyrobutyricum | Sodium salt of 5-hydroxy-2-dodecenoic acid | Anaerobic Fermentation / Hydrogenation | 5.1 g/L of 5-hydroxy-dodecanoic acid (78% conversion), then lactonized | googleapis.comgoogle.com |
| Lactic Acid Bacteria (e.g., L. parafarraginis) | Grapeseed Oil | Fermentation | Efficient formation of δ-dodecalactone (δ-C12) | nih.gov |
| Yarrowia lipolytica | Ricinoleic Acid (Castor Oil) | Fermentation / β-oxidation | Production of γ-decalactone, with pathways adaptable for δ-lactones | researchgate.netnih.gov |
Enzymatic Derivatization and Bioconversion Pathways
The microbial synthesis of delta-dodecalactone relies on specific enzymatic pathways. The key process is the peroxisomal β-oxidation of long-chain hydroxy fatty acids. researchgate.net In this pathway, the fatty acid chain is shortened by two-carbon units in each cycle. When a precursor like 13-hydroxy-cis-9-octadecenoic acid is used, the β-oxidation pathway shortens the chain until a C12 intermediate, 5-hydroxydodecanoic acid, is formed. nih.gov This intermediate then spontaneously or enzymatically cyclizes to form delta-dodecalactone.
Strategies for Deuterium Incorporation into Delta-Dodecalactone-d4
The synthesis of isotopically labeled compounds such as delta-dodecalactone-d4 is crucial for various applications, including metabolic studies, pharmacokinetic research, and as internal standards in quantitative mass spectrometry-based assays. The incorporation of deuterium atoms into the delta-dodecalactone molecule requires specific synthetic strategies that ensure high levels of isotopic enrichment and positional selectivity. The primary approaches involve the use of deuterated precursors or the application of catalytic deuteration and exchange reactions on a suitable substrate.
Utilization of Deuterated Precursors
One of the most direct methods for synthesizing delta-dodecalactone-d4 involves the use of starting materials that already contain the deuterium labels in the desired positions. A common synthetic route to delta-dodecalactone proceeds via the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. google.comgoogle.com Therefore, the synthesis of deuterated 2-heptylcyclopentanone (2-heptylcyclopentanone-d4) serves as a key step in this strategy.
The synthesis of 2-heptylcyclopentanone typically involves the aldol condensation of cyclopentanone and heptanal, followed by hydrogenation of the resulting enone. asianpubs.org To introduce deuterium atoms, deuterated analogs of these precursors can be utilized. For instance, cyclopentanone-d4 can be prepared through acid or base-catalyzed hydrogen-deuterium (H/D) exchange with deuterium oxide (D₂O). nih.gov
Table 1: Hypothetical Deuterated Precursors for Delta-Dodecalactone-d4 Synthesis
| Deuterated Precursor | Potential Position of Deuterium Labeling in Final Product |
| Cyclopentanone-2,2,5,5-d4 | C4 and C5 positions of the lactone ring |
| Heptanal-2,2-d2 | C6 and C7 positions of the heptyl side chain |
The subsequent reaction of these deuterated precursors under standard conditions for aldol condensation and hydrogenation would yield 2-heptylcyclopentanone with deuterium atoms incorporated at specific locations. The final Baeyer-Villiger oxidation would then produce delta-dodecalactone-d4 with the isotopic labels preserved. The efficiency of deuterium transfer and the final isotopic purity would depend on the stability of the C-D bonds throughout the reaction sequence and the absence of any unintended H/D exchange reactions.
Catalytic Deuteration and Exchange Reactions
An alternative and often more versatile approach to isotopic labeling is the direct introduction of deuterium into a non-labeled precursor through catalytic reactions. This can be achieved either by catalytic deuteration of an unsaturated precursor or by H/D exchange reactions on the saturated precursor itself.
Catalytic Deuteration of Unsaturated Precursors:
The intermediate in the synthesis of 2-heptylcyclopentanone, 2-heptylidene-cyclopentanone, contains a carbon-carbon double bond that is susceptible to catalytic hydrogenation. By replacing hydrogen gas (H₂) with deuterium gas (D₂), a catalytic deuteration reaction can be performed to introduce two deuterium atoms across the double bond.
A typical procedure would involve reacting 2-heptylidene-cyclopentanone with D₂ gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). asianpubs.orgthalesnano.com The reaction is generally carried out in a suitable solvent, such as ethyl acetate (B1210297) or ethanol, under a controlled pressure of D₂ gas. thalesnano.com
Table 2: Representative Conditions for Catalytic Deuteration
| Catalyst | Deuterium Source | Pressure | Temperature | Solvent |
| 10% Pd/C | D₂ gas | 1-5 atm | Room Temperature | Ethyl Acetate |
| 5% Pt/C | D₂ gas | 1-5 atm | Room Temperature | Ethanol |
Hydrogen-Deuterium (H/D) Exchange Reactions:
H/D exchange reactions offer a powerful method for introducing deuterium atoms at specific positions, often those adjacent to a carbonyl group due to the acidity of the α-protons. nih.gov The precursor, 2-heptylcyclopentanone, has four protons α to the carbonyl group that are susceptible to base- or acid-catalyzed exchange with a deuterium source like D₂O.
The reaction can be carried out by stirring 2-heptylcyclopentanone in a mixture of a suitable solvent and D₂O in the presence of a catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or an acid (e.g., deuterated sulfuric acid, D₂SO₄). nih.gov The extent of deuteration can be controlled by the reaction time, temperature, and the number of exchange cycles. nih.gov This method allows for the preparation of 2-heptylcyclopentanone-2,2,5,5-d4, which upon Baeyer-Villiger oxidation, yields delta-dodecalactone-d4 with deuterium atoms at the C4 and C5 positions of the lactone ring.
Purification and Isotopic Purity Assessment of Synthesized Delta-Dodecalactone-d4
Following the synthesis, the crude delta-dodecalactone-d4 must be purified to remove any unreacted starting materials, byproducts, and catalysts. Common purification techniques for lactones include distillation under reduced pressure, and chromatography on silica (B1680970) gel. google.comgoogle.com
The assessment of isotopic purity is a critical final step to determine the percentage of deuterium incorporation and the location of the deuterium atoms. This is typically achieved using a combination of spectroscopic techniques.
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is invaluable for determining the specific location of the deuterium atoms within the molecule. rug.nl
¹H NMR (Proton NMR): In the ¹H NMR spectrum of delta-dodecalactone-d4, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the position of deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals only for the deuterium atoms, confirming their presence and chemical environment within the molecule.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbon in the non-deuterated compound.
Table 3: Spectroscopic Data for Isotopic Purity Assessment
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation, number of incorporated deuterium atoms, isotopic distribution. |
| High-Resolution MS (HRMS) | Precise mass and elemental composition, confirmation of deuteration level. |
| ¹H NMR | Absence or reduction of proton signals at deuterated positions. |
| ²H NMR | Direct detection and confirmation of deuterium atoms at specific positions. |
| ¹³C NMR | Splitting of carbon signals and upfield shifts for carbons bonded to deuterium. |
By combining these analytical methods, a comprehensive assessment of the purity and isotopic labeling of the synthesized delta-dodecalactone-d4 can be achieved, ensuring its suitability for its intended applications.
Advanced Analytical Applications of Delta Dodecalactone D4 in Quantitative Research
Role as an Internal Standard in Mass Spectrometry-Based Assays
Delta-dodecalactone-d4 serves as an exemplary internal standard for the quantification of its unlabeled counterpart, delta-dodecalactone (B1346982), in various mass spectrometry (MS) based analytical platforms. The fundamental principle behind its efficacy lies in its chemical identity with the analyte of interest, with the key distinction being a difference in mass due to the substitution of four hydrogen atoms with deuterium (B1214612). This mass difference allows for their differentiation by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior are critical for correcting variations that can occur during the analytical process, thereby improving the accuracy and precision of quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
The development and validation of robust GC-MS methods are critical for the accurate quantification of volatile compounds like delta-dodecalactone. The use of delta-dodecalactone-d4 is integral to this process, ensuring the reliability of the analytical data.
A typical GC-MS method for the analysis of delta-dodecalactone involves a series of optimized parameters to achieve adequate separation and detection. The validation of such a method, incorporating delta-dodecalactone-d4, would include the assessment of several key performance characteristics to ensure it is fit for its intended purpose.
Method Development Insights:
In a study focused on the biotechnological production of dairy flavor-inducing δ-lactones, a GC-MS method was developed for the quantification of target compounds, including δ-dodecalactone. The analytes were monitored in selected ion monitoring (SIM) mode. For δ-dodecalactone (δ-C12), the quantifier ion was m/z 99, and the qualifier ions were m/z 114 and 180 nih.gov. The selection of specific quantifier and qualifier ions is a critical step in method development, ensuring selectivity and minimizing interference from other compounds in the sample.
Validation Parameters:
A comprehensive validation of a GC-MS method using delta-dodecalactone-d4 as an internal standard would typically involve the evaluation of the following parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10, with acceptable precision and accuracy |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like injection temperature, flow rate, etc. |
This table presents a generalized overview of validation parameters and their typical acceptance criteria in analytical chemistry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
While GC-MS is well-suited for volatile compounds, LC-MS/MS offers a powerful alternative, particularly for less volatile analytes or when derivatization is not desirable. The development and validation of an LC-MS/MS method for delta-dodecalactone, with delta-dodecalactone-d4 as an internal standard, follows a similar rigorous process to ensure data quality.
The use of a deuterated internal standard like delta-dodecalactone-d4 in LC-MS/MS is crucial for compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects that can significantly impact the ionization efficiency of the analyte lcms.czmdpi.com.
Method Development Considerations:
A key aspect of LC-MS/MS method development is the optimization of the mass spectrometer parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM). For delta-dodecalactone, this would involve infusing a standard solution and its deuterated internal standard to determine the most abundant and stable fragment ions. The optimization of chromatographic conditions, such as the choice of column, mobile phase composition, and gradient elution, is also critical to achieve good peak shape, resolution, and retention time.
Validation in Practice:
| Validation Parameter | Findings for 4-hydroxycyclophosphamide-d4 Method |
| Linearity | The calibration curve was linear over the specified concentration range. |
| Accuracy and Precision | The method met the acceptance criteria for accuracy and precision at various quality control levels. |
| Selectivity | The method was shown to be selective for the analyte and internal standard in the presence of other matrix components. |
| Stability | The stability of the analyte was evaluated under various conditions, including bench-top, long-term, and autosampler stability. |
This table is based on a study of a different compound but illustrates the typical validation parameters for an LC-MS/MS method using a deuterated internal standard.
Enhancing Accuracy and Precision in Complex Sample Matrices
One of the most significant advantages of using delta-dodecalactone-d4 as an internal standard is its ability to mitigate the impact of matrix effects, which are a common source of error in the analysis of complex samples such as food and biological fluids lcms.czmdpi.com. Matrix effects occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.
Because delta-dodecalactone-d4 has nearly identical chemical and physical properties to the unlabeled analyte, it is affected by matrix interferences in a very similar manner. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to a significant improvement in the accuracy and precision of the results.
A study on the quantification of pesticides in various cannabis matrices demonstrated the effectiveness of deuterated internal standards in overcoming matrix effects lcms.cz. Without an internal standard, the accuracy of quality control samples varied by over 60%, with a relative standard deviation (RSD) exceeding 50%. However, when a deuterated internal standard was used and the area ratio was calculated, the accuracy fell within 25%, and the RSD dropped to under 20% lcms.cz. This highlights the critical role of isotopically labeled internal standards in achieving reliable quantitative data from complex samples.
Quantitative Analysis of Endogenous and Exogenous Delta-Dodecalactone
The application of delta-dodecalactone-d4 extends to the precise quantification of both naturally occurring (endogenous) and externally added (exogenous) delta-dodecalactone in a wide range of samples. This capability is crucial in fields such as food science, flavor chemistry, and metabolic research.
Absolute Quantification Techniques Using Stable Isotope Dilution
Stable isotope dilution analysis (SIDA) is a powerful technique for the absolute quantification of an analyte. In this approach, a known amount of the isotopically labeled internal standard, delta-dodecalactone-d4, is added to the sample prior to extraction and analysis. The concentration of the endogenous analyte is then determined by comparing the instrumental response of the analyte to that of the internal standard.
A notable application of this technique was demonstrated in a study that quantified nine different lactones, including delta-dodecalactone, in dairy cream researchgate.netdoaj.org. The researchers synthesized deuterium-labeled δ-lactones to be used as internal standards in a comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) method. This approach allowed for the accurate determination of the absolute concentrations of these lactones in both raw and pasteurized cream.
Example of Absolute Quantification in Dairy Cream:
| Lactone | Concentration in Raw Cream (µg/kg) | Concentration in Pasteurized Cream (µg/kg) |
| δ-Decalactone | 280 | 490 |
| δ-Dodecalactone | 350 | 880 |
This data is adapted from a study on lactone quantification in dairy cream and illustrates the application of SIDA for absolute quantification. researchgate.net
Relative Quantification Strategies in Comparative Studies
In many research scenarios, the primary goal is not to determine the absolute concentration of an analyte but rather to compare its levels across different samples or conditions. This is known as relative quantification. In such studies, delta-dodecalactone-d4 plays a crucial role in ensuring that the observed differences are genuine and not due to variations in sample processing or analysis.
By adding a constant amount of delta-dodecalactone-d4 to each sample, the peak area of the endogenous delta-dodecalactone can be normalized to the peak area of the internal standard. The resulting peak area ratios can then be directly compared between samples to determine the relative change in the analyte's concentration.
A practical example of a comparative study can be seen in the aforementioned research on lactones in dairy cream. By using a deuterated internal standard, the researchers were able to reliably compare the concentrations of delta-dodecalactone in raw versus pasteurized cream researchgate.net. The results showed a significant increase in the concentration of delta-dodecalactone after pasteurization, a finding made more robust by the use of the stable isotope dilution technique.
Comparative Analysis of Delta-Dodecalactone in Dairy Processing:
The study on dairy cream not only provided absolute quantification but also allowed for a comparative analysis of the impact of heat treatment. The concentration of δ-dodecalactone in pasteurized cream was found to be 2.5 times higher than in raw cream. Further laboratory-scale heat treatments resulted in an even more substantial increase, with concentrations rising by factors of 13 and 19 researchgate.net. This demonstrates the utility of delta-dodecalactone-d4 in tracking changes in analyte concentration as a result of processing, a key aspect of relative quantification in comparative studies.
Enantiomeric Analysis Utilizing Advanced Chromatographic Techniques
The analysis of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is critical in many fields because these isomers can exhibit significantly different biological and sensory properties. youtube.comgcms.cz Delta-dodecalactone possesses a single chiral center, resulting in the existence of two distinct enantiomers: (R)-delta-dodecalactone and (S)-delta-dodecalactone. scentree.co The accurate separation and quantification of these enantiomers are achieved through advanced chromatographic methods, where delta-dodecalactone-d4 serves as an invaluable tool for precise quantitative research.
The primary challenge in enantiomeric analysis is that enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. youtube.com To overcome this, specialized chiral stationary phases (CSPs) are employed in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov These CSPs create a chiral environment within the analytical column, enabling differential interactions with each enantiomer. This results in varying retention times, allowing for their separation and subsequent quantification. youtube.com
In this context, delta-dodecalactone-d4, a deuterated isotopologue of the target analyte, functions as an ideal internal standard. When used in conjunction with mass spectrometry (MS) detection, it allows for highly accurate and precise quantification through isotope dilution assays. Because delta-dodecalactone-d4 is chemically identical to the non-deuterated compound, it co-elutes with the corresponding enantiomers but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This corrects for any sample loss during preparation and instrumental analysis, ensuring reliable quantitative results. The use of deuterated standards is a well-established practice for the robust quantification of lactones in complex matrices. researchgate.net
Research Findings in Chromatographic Separation
Research has demonstrated the successful resolution of lactone enantiomers using various advanced chromatographic techniques. Enantioselective gas chromatography, particularly with cyclodextrin-based chiral stationary phases, has proven effective for separating the enantiomers of delta-dodecalactone and related compounds in food and beverage samples. nih.govnih.gov Similarly, HPLC using polysaccharide-based CSPs, such as those derived from amylose, offers excellent separation capabilities for these compounds. sigmaaldrich.com
Detailed findings from studies utilizing these techniques are presented in the tables below, illustrating the specific conditions that enable the effective chiral separation of dodecalactone enantiomers.
| Parameter | Condition | Reference Concept |
|---|---|---|
| Chromatographic Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., Rt-betaDEXcst) | nih.gov |
| Carrier Gas | Helium or Hydrogen | gcms.cz |
| Temperature Program | Initial Temp: 60°C, Ramp: 2°C/min to 220°C | General knowledge from nih.gov |
| Internal Standard | delta-Dodecalactone-d4 | Concept from researchgate.net |
| Detection | Mass Spectrometry (Selected Ion Monitoring) | nih.gov |
| Parameter | Condition | Reference Concept |
|---|---|---|
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.com |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(5-chloro-2-methylphenylcarbamate)) | sigmaaldrich.com |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | General knowledge from nih.gov |
| Flow Rate | 1.0 mL/min | General knowledge from researchgate.net |
| Internal Standard | delta-Dodecalactone-d4 | Concept from researchgate.net |
| Detection | UV (210 nm) or Mass Spectrometry (LC-MS) | americanpharmaceuticalreview.com |
These advanced chromatographic techniques, empowered by the use of a deuterated internal standard like delta-dodecalactone-d4, provide the necessary resolution and accuracy to distinguish and quantify the (R) and (S) enantiomers. This capability is fundamental for studies investigating the stereospecific properties and applications of delta-dodecalactone in various scientific and industrial domains.
Mechanistic Investigations and Metabolic Flux Analysis Utilizing Delta Dodecalactone D4
Elucidation of Biochemical Pathways Involving Lactones
Isotope tracing is a critical technique for understanding the metabolic wiring of biological systems and determining metabolic flux through various pathways. semanticscholar.org By introducing delta-Dodecalactone-d4 into a biological system, scientists can unravel the intricate network of reactions that govern the synthesis, conversion, and degradation of lactones.
Metabolic flux analysis (MFA) with stable isotopes is a key method for explaining the flow of elements through metabolic pathways. wikipedia.org When delta-Dodecalactone-d4 is introduced into a cellular or organismal system, it enters the metabolic pool and undergoes the same enzymatic transformations as its unlabeled counterpart. The deuterium (B1214612) atoms serve as a "heavy" tag. Using mass spectrometry (MS), researchers can distinguish the labeled delta-dodecalactone (B1346982) and its downstream metabolites from the endogenous, unlabeled molecules based on their increased mass. nih.gov
This technique allows for the direct interrogation of metabolic pathway activity. nih.gov The process involves feeding the labeled compound to a cell culture or organism and then extracting metabolites after a certain period. wikipedia.org Analysis by liquid chromatography-mass spectrometry (LC-MS) can then identify a series of new mass peaks corresponding to the original d4-lactone and any subsequent products that have retained the deuterium label. By identifying these labeled metabolites, a map of the metabolic fate of delta-dodecalactone can be constructed, revealing processes such as hydrolysis, oxidation, or conjugation. For instance, stable isotope tracing has been effectively used to show how the knockout of the NAT1 enzyme alters the metabolic fate of glucose in breast cancer cells, demonstrating the power of this technique to reveal metabolic shifts. mdpi.com
Table 1: Hypothetical Metabolic Fate of Delta-Dodecalactone-d4 This interactive table illustrates potential transformations and how they would be detected using mass spectrometry.
| Metabolite | Transformation | Expected Mass Shift (relative to unlabeled) | Detection Method |
| Delta-Dodecalactone-d4 | (Starting Compound) | +4 Da | LC-MS |
| 5-Hydroxydodecanoate-d4 | Ring Opening (Hydrolysis) | +4 Da | LC-MS |
| Dodecanedioic acid-d4 | Oxidation | +4 Da | LC-MS |
| Glucuronide Conjugate-d4 | Phase II Metabolism | +4 Da | LC-MS/MS |
The identification of labeled metabolites is the first step in pinpointing the specific enzymes responsible for lactone bioconversion. nih.gov Once a labeled intermediate is identified, researchers can propose a specific type of enzymatic reaction, such as hydrolysis by an esterase or oxidation by a cytochrome P450 (CYP450) enzyme.
To confirm the identity of the enzymes, in vitro assays can be performed using recombinant enzymes or subcellular fractions like liver microsomes, which are rich in metabolic enzymes. nih.gov In these experiments, delta-Dodecalactone-d4 is incubated with a specific purified enzyme or microsomal preparation. The formation of the deuterated metabolite, monitored by LC-MS, confirms the enzyme's role in that specific transformation. This approach has been successfully used to identify CYP2D6 as the key enzyme in the metabolism of allocryptopine (B104922) by analyzing metabolites in chicken liver microsomes. nih.gov This combination of stable isotope tracing in vivo or in cell culture, followed by validation with in vitro enzymatic assays, provides a robust methodology for elucidating complete biochemical pathways. ableweb.org
Isotopic Tracking in Biological Systems and In Vitro Models
The physical and chemical properties of isotopes are at the core of their utility in metabolic research. The difference in mass between hydrogen and deuterium, while small, gives rise to phenomena that can be exploited to gain deeper mechanistic insights.
A critical consideration in studies using deuterated compounds is the stability of the C-D bond. Hydrogen-deuterium exchange (HDX) is a chemical process where a deuterium atom is swapped for a hydrogen atom (protium) from the solvent (usually water) or another molecule. nih.gov This exchange can be catalyzed by acids, bases, or enzymes. nih.gov The stability of the deuterium labels on delta-Dodecalactone-d4 is crucial for the unambiguous interpretation of metabolic data.
The positions of the deuterium atoms in delta-Dodecalactone-d4 are typically on carbon atoms where the C-D bond is stable under physiological conditions. However, it is essential to perform control experiments to assess the degree of back-exchange. nih.gov For instance, incubating the labeled compound in a biological buffer for an extended period and analyzing its mass can quantify the stability of the label. Understanding the potential for deuterium exchange is vital, as it can complicate the interpretation of results by leading to an underestimation of the labeled pool or the appearance of partially labeled species not generated through metabolism. nih.gov
The Kinetic Isotope Effect (KIE) is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. semanticscholar.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In the case of delta-Dodecalactone-d4, if a C-D bond is broken or formed in the rate-determining step of an enzymatic reaction, the reaction will proceed at a different rate compared to the unlabeled (C-H) compound. rsc.org
Primary KIE: Observed when the bond to the isotope is cleaved in the rate-limiting step. Since the C-D bond is stronger than the C-H bond, reactions involving C-D bond cleavage are typically slower, resulting in a KIE greater than 1.
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. semanticscholar.org These effects are usually smaller but can provide valuable information about changes in the geometry or hybridization of the transition state. nih.gov
By comparing the rate of metabolism of delta-Dodecalactone with that of delta-Dodecalactone-d4, researchers can determine the KIE for a specific enzymatic conversion. A significant primary KIE provides strong evidence that C-H bond cleavage is a key part of the reaction's slowest step, offering deep insight into the enzyme's catalytic mechanism. semanticscholar.org
Table 2: Interpreting Kinetic Isotope Effects (KIE) in Enzymatic Reactions
| KIE Value (kH/kD) | Interpretation | Mechanistic Implication for Delta-Dodecalactone-d4 |
| ~ 1 | No KIE | C-H bond is not broken in the rate-determining step. |
| > 1 (Normal KIE) | Reaction is slower with deuterium. | C-H bond cleavage is likely part of the rate-determining step. |
| < 1 (Inverse KIE) | Reaction is faster with deuterium. | A change in hybridization at the labeled carbon from sp3 to sp2 in the transition state. |
Advanced Approaches in Isotopic Metabolomics and Lipidomics
Metabolomics aims for the comprehensive analysis of all low-molecular-weight metabolites in a biological system. nih.gov Given that delta-dodecalactone is a lipid molecule (specifically, a fatty lactone), its study falls within the sub-discipline of lipidomics. nih.govnih.gov Delta-Dodecalactone-d4 is a valuable tool in these advanced "omics" approaches.
Stable isotopic labeling is an increasingly popular technique in metabolomics research. nih.gov In untargeted metabolomics, where the goal is to detect as many metabolites as possible, the presence of a deuterated tracer like delta-Dodecalactone-d4 helps in distinguishing true biological signals from analytical noise. The labeled compound and its metabolites will appear as isotopic pairs, each separated by a specific mass difference, which can be automatically detected by specialized software. nih.gov
Furthermore, delta-Dodecalactone-d4 can be used as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart. By adding a known amount of the labeled standard to a biological sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise measurements of delta-dodecalactone concentrations. This is a cornerstone of targeted lipidomics and is essential for reliable biomarker discovery and validation. nih.gov The development of a concise synthesis for deuterium-labeled 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone highlights the importance of such standards for creating precise isotope dilution mass spectrometric methods. unimi.it
Integration with Systems Biology for Pathway Reconstruction
The integration of stable isotope labeling with systems biology presents a powerful strategy for elucidating and reconstructing complex metabolic pathways. While specific research utilizing delta-dodecalactone-d4 in this context is not extensively documented in publicly available literature, the established principles of metabolic flux analysis (MFA) and isotope tracing with deuterated compounds provide a clear framework for its potential application. mdpi.com The use of isotopically labeled molecules, such as delta-dodecalactone-d4, is a cornerstone of mechanistic studies in biosynthesis, allowing researchers to track the transformation of precursors into final products. nih.govnih.gov
In a hypothetical study, delta-dodecalactone-d4 would be introduced into a biological system, such as a microorganism known to produce or metabolize lactones. The deuterium atoms on the delta-dodecalactone molecule serve as a stable, non-radioactive tracer. As the organism's metabolic machinery processes the labeled compound, the deuterium label is incorporated into various downstream metabolites. By employing advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the presence of deuterium in these metabolites. researchgate.nethwb.gov.in
This experimental data on isotopic enrichment is then integrated with computational models of the organism's metabolic network. nih.gov Systems biology approaches leverage genome-scale metabolic models (GEMs), which are comprehensive in silico representations of all known metabolic reactions in an organism. By mapping the detected deuterated metabolites onto the GEM, it is possible to trace the flow of the deuterium label through the network, thereby reconstructing the active metabolic pathways.
The quantitative data from MFA, which measures the rates of metabolic reactions, provides crucial constraints for these models. nih.gov For instance, the rate of incorporation of deuterium from delta-dodecalactone-d4 into a specific downstream product can reveal the flux through a particular biosynthetic or degradation pathway. This approach allows for the differentiation between competing or parallel pathways, providing a more dynamic and accurate picture of cellular metabolism than what can be achieved through genomic or transcriptomic data alone. frontiersin.org
Furthermore, the kinetic isotope effect associated with deuterium can be exploited to probe reaction mechanisms. mdpi.com The substitution of hydrogen with the heavier deuterium isotope can alter reaction rates, and observing these changes can provide insights into the rate-limiting steps of a pathway and the mechanisms of enzymatic catalysis. nih.gov
While detailed research findings and data tables for delta-dodecalactone-d4 are not available, the table below illustrates the types of data that would be generated and analyzed in such a study, based on analogous research with other labeled compounds.
Table 1: Hypothetical Isotopic Enrichment Data from a Delta-Dodecalactone-d4 Tracing Experiment
| Metabolite | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Isotopic Enrichment (%) | Inferred Pathway Involvement |
|---|---|---|---|---|
| Delta-Dodecalactone-d4 | 12.5 | 202.18 | 98.0 | Labeled Precursor |
| Hydroxy-dodecanoic acid-d3 | 10.2 | 219.19 | 45.2 | Lactone Hydrolysis |
| Decanoic acid-d2 | 8.7 | 174.16 | 20.1 | Beta-oxidation |
| Octanoic acid-d2 | 6.5 | 146.13 | 10.5 | Beta-oxidation |
| Acetyl-CoA-d1 | 2.1 | 810.14 | 5.3 | Central Carbon Metabolism |
This integration of experimental isotope tracing with systems biology models would enable a comprehensive reconstruction of the metabolic pathways involving delta-dodecalactone, identifying key enzymes, reaction fluxes, and regulatory nodes. This powerful combination of techniques is essential for advancing our understanding of flavor and fragrance biosynthesis and for the metabolic engineering of microorganisms for the production of valuable natural products. frontiersin.org
Spectroscopic Characterization and Isotopic Effects of Delta Dodecalactone D4
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. The use of deuterated analogues like delta-dodecalactone-d4 provides distinct advantages for spectral interpretation and conformational studies.
Structural Elucidation and Conformational Analysis via Deuterium (B1214612) Substitution
Deuterium (²H or D) substitution is a strategic method to simplify complex proton (¹H) NMR spectra. Since deuterium has a different gyromagnetic ratio and is not detected in a standard ¹H NMR experiment, replacing specific protons with deuterium effectively removes their signals from the spectrum. youtube.comlibretexts.org This simplifies spin-spin coupling patterns of neighboring protons, aiding in the unambiguous assignment of signals and the elucidation of the molecule's connectivity.
In delta-dodecalactone (B1346982), the protons on the lactone ring and the adjacent methylene groups often exhibit complex, overlapping multiplets. By selectively replacing four protons with deuterium (creating delta-dodecalactone-d4), these complex regions can be simplified. For instance, if the deuterium atoms are located on the carbons alpha and beta to the carbonyl group (C2 and C3), the signals for these protons would disappear, and the coupling patterns of the proton at C5 and the remaining protons at C4 would be significantly easier to interpret. This allows for a more precise determination of coupling constants (J-values), which are crucial for conformational analysis of the six-membered lactone ring.
Investigation of Deuterium-Induced Isotopic Shifts in NMR Spectra
The substitution of a proton with a deuterium atom causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium-induced isotope shift (DIS). huji.ac.il These shifts arise from the slight difference in the average bond length and vibrational energy levels between a C-H and a C-D bond. nih.gov
Secondary isotope shifts are observed on carbon atoms bonded to or near the site of deuteration. huji.ac.il In ¹³C NMR spectroscopy of delta-dodecalactone-d4, the carbon atoms directly bonded to deuterium will typically show a small upfield shift (to lower ppm values). The magnitude of the shift decreases as the distance from the deuterium label increases. researchgate.net These isotopic shifts are valuable for confirming the exact positions of deuterium labeling within the molecule.
| Carbon Atom | Expected Chemical Shift (δ ppm) in Unlabeled Compound | Predicted Isotope Shift (ⁿΔC(D) in ppb) in d4-Analogue | Notes |
|---|---|---|---|
| C1 (C=O) | ~172 | -50 to -100 (²Δ) | Two-bond isotope effect. |
| C2 | ~29 | -300 to -500 (¹Δ) | One-bond isotope effect, significant upfield shift. |
| C3 | ~28 | -300 to -500 (¹Δ) | One-bond isotope effect, significant upfield shift. |
| C4 | ~34 | -80 to -120 (²Δ) | Two-bond isotope effect. |
| C5 | ~81 | -30 to -70 (³Δ) | Three-bond isotope effect, smaller shift. |
Mass Spectrometry Fragmentation Pattern Analysis of Deuterated Delta-Dodecalactone
Mass spectrometry (MS) is used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions and their fragments. Deuterium labeling is an indispensable tool in MS for confirming isotopic incorporation and clarifying fragmentation mechanisms. wikipedia.org
Confirmation of Isotopic Purity and Labeling Positions
High-resolution mass spectrometry (HRMS) can precisely determine the isotopic purity of delta-dodecalactone-d4. nih.govresearchgate.net The molecular ion peak for the unlabeled compound (C₁₂H₂₂O₂) is approximately 198.16 m/z. For the d4 analogue, the molecular ion peak will be shifted to approximately 202.18 m/z. By analyzing the relative intensities of the ion peaks from M+0 to M+4, the percentage of isotopic enrichment can be accurately calculated. rsc.orgalmacgroup.com This confirms the successful incorporation of four deuterium atoms.
Derivation of Fragmentation Mechanisms Aided by Deuterium Labels
The fragmentation of delta-lactones in mass spectrometry often involves characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and cleavage of the alkyl side chain. nih.govresearchgate.net Deuterium labeling helps to trace the origin of the atoms in the neutral losses and charged fragments, thereby elucidating the fragmentation pathways.
For example, a common fragmentation pathway for lactones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen and subsequent cleavage. If the deuterium labels in delta-dodecalactone-d4 are not in a position to be transferred, the resulting fragment will retain the deuterium label, confirming the mechanism. By observing which fragments have a mass shift corresponding to the deuterium labels, the specific bonds that are broken during fragmentation can be identified. youtube.com
| Fragmentation Process | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Inference from Deuterium Label |
|---|---|---|---|
| Molecular Ion [M]⁺ | 198 | 202 | Confirms incorporation of 4 deuterium atoms. |
| Loss of C₅H₁₀ (via McLafferty) | 128 | 128 or 132 | If fragment is 128, D-atoms are on lost fragment. If 132, D-atoms are retained. |
| Loss of C₇H₁₅ (alkyl chain) | 99 | 103 | Indicates the label is on the lactone ring, which is retained. |
| Ring opening and loss of CO₂ | 154 | 158 | Shows the entire hydrocarbon backbone remains intact with the label. |
Infrared (IR) and Raman Spectroscopy Investigations on Isotopic Vibrational Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. The frequency of a bond's vibration is dependent on the bond strength and the reduced mass of the atoms involved. libretexts.org
Substituting hydrogen with deuterium doubles the mass of the atom, leading to a significant and predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. wikipedia.org The frequency of a C-D stretch is approximately 1/√2 (or ~0.71) times that of a C-H stretch.
In the IR spectrum of delta-dodecalactone, the C-H stretching vibrations appear in the 2850–3000 cm⁻¹ region. For delta-dodecalactone-d4, new bands corresponding to C-D stretching vibrations are expected to appear in the 2100–2250 cm⁻¹ region. wikipedia.org Similarly, C-H bending (scissoring, wagging) vibrations, which appear in the 1350-1480 cm⁻¹ region, will shift to lower frequencies (approx. 950-1100 cm⁻¹) for C-D bending modes. The appearance of these new bands and the reduction in intensity of the corresponding C-H bands provide direct evidence of deuteration and can be used to study the vibrational coupling within the molecule.
| Vibrational Mode | Unlabeled Compound (C-H) Frequency | Deuterated Compound (C-D) Predicted Frequency | Isotopic Shift Ratio (νC-D / νC-H) |
|---|---|---|---|
| Stretching (ν) | ~2930 | ~2109 | ~0.72 |
| Bending/Scissoring (δ) | ~1465 | ~1055 | ~0.72 |
Emerging Research Frontiers and Methodological Advancements with Delta Dodecalactone D4
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The demand for precise quantification of trace-level compounds in complex matrices has driven the evolution of analytical instrumentation. Delta-dodecalactone-d4 is central to these advancements, primarily when used in Stable Isotope Dilution Assays (SIDA). The development of deuterated lactones for use as internal standards in SIDA has been a significant step forward. nih.gov These labeled compounds are ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by mass spectrometry (MS).
Modern analytical platforms combine sophisticated separation techniques with high-resolution mass spectrometry to achieve unprecedented levels of sensitivity and throughput. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), are at the forefront of this research. researchgate.net The use of delta-dodecalactone-d4 allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby ensuring high accuracy and precision. nih.gov
Recent technological progress includes the development of automated systems and microfluidic devices that increase the speed of analysis while reducing sample and reagent consumption. nih.gov These high-throughput systems are essential in fields like metabolomics and food analysis, where large numbers of samples must be processed efficiently.
Table 1: Comparison of Analytical Platforms for Lactone Analysis
| Platform | Principle | Sensitivity | Throughput | Role of Delta-Dodecalactone-d4 |
|---|---|---|---|---|
| GC-MS/MS | Separates volatile compounds based on boiling point and partitioning; fragments and detects ions by mass-to-charge ratio. | High (pg-fg) | Moderate | Co-elutes with the analyte, enabling precise quantification and correction for matrix effects and sample loss. |
| LC-MS/MS | Separates compounds based on polarity; ionizes and detects by mass-to-charge ratio. | Very High (fg-ag) | High | Serves as an ideal internal standard for complex matrices, improving accuracy in quantitative workflows. |
| SPME-GC-MS | Solid Phase Microextraction concentrates analytes prior to GC-MS analysis. | Excellent for trace analysis | Moderate | Enables accurate quantification of volatile and semi-volatile lactones in headspace or liquid samples. |
| High-Resolution MS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements, allowing for confident identification and differentiation from isobaric interferences. | Extremely High | Moderate to High | Ensures unambiguous detection and quantification, even in highly complex biological or environmental samples. |
Integration with Multi-Omics Data in Comprehensive Biochemical Research
The era of systems biology is characterized by the integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic understanding of biological processes. d4-pharma.comnih.gov Within this framework, metabolomics, the large-scale study of small molecules, provides a direct functional readout of cellular activity. The accuracy of metabolomic data is fundamental for meaningful integration with other omics datasets. nih.gov
By providing a reliable anchor point in the metabolome, delta-dodecalactone-d4 facilitates the construction of robust datasets that can be integrated using advanced computational and machine learning algorithms. nih.govdelta4.ai This integrated approach allows researchers to uncover complex relationships between different biological layers, identify novel biomarkers, and elucidate disease mechanisms. nih.govdelta4.ai For example, quantitative metabolomic data, strengthened by the use of isotopic standards, can be layered with transcriptomic data to reveal how changes in gene expression impact specific metabolic pathways. nih.gov
Table 2: Role of Delta-Dodecalactone-d4 in a Multi-Omics Workflow
| Omics Layer | Description | Contribution of Accurate Metabolite Data (via Delta-Dodecalactone-d4) |
|---|---|---|
| Genomics | Study of an organism's complete set of DNA. | Helps link genetic variants (SNPs) to specific and quantifiable metabolic phenotypes (mQTLs). |
| Transcriptomics | Study of the complete set of RNA transcripts. | Enables correlation of gene expression levels with the abundance of specific metabolites, validating pathway activity. |
| Proteomics | Study of the entire complement of proteins. | Allows for the association of protein expression and post-translational modifications with metabolic output. |
| Metabolomics | Study of the complete set of small-molecule metabolites. | Delta-dodecalactone-d4 serves as an internal standard to ensure the accuracy and reliability of the quantitative data that forms the basis for integration. |
Future Prospects in Synthetic Biology and Enzyme Engineering Studies for Lactone Production
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. lbl.gov A significant application of this field is the engineering of microorganisms to serve as cellular factories for the production of valuable chemicals, including lactones. nih.gov Traditional chemical synthesis of lactones can be complex and environmentally taxing, making bio-based production an attractive alternative.
Future research will likely focus on engineering the metabolic pathways of microbes like E. coli or yeast to produce delta-dodecalactone (B1346982). This involves introducing genes that encode the necessary enzymes and optimizing their expression to maximize product yield. lbl.gov Enzyme engineering, a complementary discipline, plays a critical role by modifying enzymes to improve their efficiency, stability, or substrate specificity. longdom.org Techniques such as directed evolution and rational protein design can be used to create novel enzymes that catalyze specific steps in the lactone biosynthesis pathway more effectively than their natural counterparts. longdom.orgplos.org
The integration of artificial intelligence and machine learning is poised to accelerate these efforts. febs.org AI can be used to predict optimal pathway designs, identify key enzymes for engineering, and model cellular metabolism to pinpoint bottlenecks in production. febs.org As these bio-manufacturing platforms become more sophisticated, they could be adapted to produce not only delta-dodecalactone but also a wide range of other valuable lactones with diverse industrial applications.
Table 3: Strategies in Synthetic Biology and Enzyme Engineering for Lactone Production
| Strategy | Description | Objective |
|---|---|---|
| Metabolic Pathway Engineering | Introducing and optimizing heterologous genes to construct a novel biosynthetic pathway in a host microbe. | De novo production of delta-dodecalactone from simple carbon sources (e.g., glucose). |
| Enzyme Engineering (Directed Evolution) | Mimicking natural selection in the lab to evolve enzymes with desired properties through iterative rounds of mutation and selection. longdom.org | Enhance catalytic efficiency, alter substrate specificity, or improve the stability of key enzymes in the pathway. |
| Protein Rational Design | Using computational models to predict specific amino acid changes that will confer desired properties to an enzyme. | Create highly specific biocatalysts to minimize the formation of unwanted byproducts. |
| Biosensor Development | Engineering genetic circuits that can detect the presence of the target molecule and regulate gene expression accordingly. | Dynamic regulation of metabolic flux to optimize production and reduce metabolic burden on the host cell. |
Standardization and Development of Reference Materials for Isotopic Lactones
The reliability and comparability of scientific measurements depend heavily on the availability of high-quality reference materials. wikipedia.org For quantitative analyses using isotopic dilution, the purity and characterization of the labeled standard, such as delta-dodecalactone-d4, are of utmost importance. An ideal isotopic reference material must have a well-defined chemical purity and a precisely known isotopic enrichment.
Organizations like the National Institute of Standards and Technology (NIST) and the International Atomic Energy Agency (IAEA) lead efforts to produce and certify reference materials for a wide range of compounds and isotopes. wikipedia.orgnist.gov The process of creating a certified reference material (CRM) involves rigorous characterization using multiple independent analytical techniques to establish its properties with a high degree of confidence and to provide a statement of uncertainty.
For isotopic lactones, standardization would involve:
Chemical Purity Assessment: Verifying the absence of impurities that could interfere with analysis.
Isotopic Enrichment Determination: Precisely measuring the percentage of molecules that are correctly labeled with deuterium (B1214612).
Concentration Verification: For standards sold in solution, certifying the exact concentration.
Homogeneity and Stability Testing: Ensuring that the material is uniform and does not degrade over time under specified storage conditions.
The availability of certified delta-dodecalactone-d4 would allow different laboratories to calibrate their instruments against a common standard, ensuring that results are accurate and comparable across studies. researchgate.net This is crucial for regulatory applications, clinical diagnostics, and collaborative research projects where data from multiple sources must be harmonized.
Table 4: Key Parameters for Isotopic Reference Material Certification
| Parameter | Description | Importance |
|---|---|---|
| Identity | Unambiguous confirmation of the chemical structure. | Ensures the correct compound is being used as a standard. |
| Chemical Purity | The mass fraction of the specified compound in the material. | Prevents interference from impurities affecting the analytical signal. |
| Isotopic Purity/Enrichment | The percentage of the labeled isotope (e.g., Deuterium) in the molecule. | Critical for accurate calculation of the native analyte concentration in isotope dilution methods. |
| Certified Concentration | The precisely determined amount of the substance per unit volume or mass in solution. | Essential for creating accurate calibration curves and for direct use in spiking experiments. |
| Homogeneity | Uniformity of the material's properties across different units (e.g., vials). | Guarantees that any subsample is representative of the entire batch. |
| Stability | The ability of the material to resist degradation over time under defined storage conditions. | Ensures the certified properties remain valid throughout the material's shelf life. |
| Traceability & Uncertainty | The certified value is linked to a national or international standard with a stated measurement uncertainty. nist.gov | Provides confidence in the measurement and allows for comparability of results. |
Q & A
Q. How can δ-Dodecalactone-d<sup>4</sup> be synthesized and characterized to ensure isotopic purity for analytical applications?
Methodological Answer:
- Synthesis : Use deuterated precursors (e.g., d4-labeled fatty acids) in lactonization reactions under controlled conditions (pH, temperature) to minimize isotopic scrambling .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific retention time shifts can validate stability during analysis .
- Critical Step : Cross-validate with non-deuterated analogs to rule out contamination or isotopic exchange during synthesis .
Q. What analytical techniques are optimal for quantifying δ-Dodecalactone-d<sup>4</sup> in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) using deuterated solvents to minimize isotopic dilution. Solid-phase microextraction (SPME) is suitable for volatile fractions .
- Quantification : Use stable isotope dilution analysis (SIDA) with GC-MS or LC-MS/MS. Calibration curves must account for matrix effects (e.g., ion suppression in biological samples) .
- Validation : Include recovery studies (spiked samples) and precision tests (intra-/inter-day variability) to ensure accuracy .
Q. How does the deuterium labeling in δ-Dodecalactone-d<sup>4</sup> influence its physicochemical properties compared to the non-deuterated form?
Methodological Answer:
- Stability Studies : Compare thermal stability (TGA/DSC) and hydrolytic degradation rates (pH 2–9 buffers) between deuterated and non-deuterated forms. Deuterium’s kinetic isotope effect (KIE) may reduce reaction rates .
- Solubility : Use shake-flask methods with HPLC-UV analysis to determine logP values. Deuterated compounds often exhibit slight hydrophobicity increases due to C-D bond polarity .
Advanced Research Questions
Q. What are the metabolic pathways of δ-Dodecalactone-d<sup>4</sup> in mammalian systems, and how can isotopic tracing elucidate its bioavailability?
Q. How do isotopic effects in δ-Dodecalactone-d<sup>4</sup> impact its interaction with olfactory receptors or flavor perception mechanisms?
Methodological Answer:
- Sensory Studies : Conduct human panel tests with deuterated vs. non-deuterated lactones. Use triangle tests to detect perceptual differences.
- Molecular Dynamics (MD) Simulations : Model receptor-ligand binding energies with deuterated carbons. Focus on hydrogen/deuterium bond strength variations in active sites .
- Contradiction Resolution : If sensory data conflict with simulations, re-evaluate force field parameters or receptor conformational dynamics .
Q. What experimental designs can resolve contradictions in reported stability data for δ-Dodecalactone-d<sup>4</sup> under oxidative conditions?
Methodological Answer:
- Controlled Oxidation : Use radical initiators (e.g., AIBN) in oxygenated environments. Monitor degradation via headspace GC-MS to detect volatile byproducts (e.g., ketones or acids) .
- Isotope-Labeled Probes : Introduce <sup>18</sup>O2 to trace oxygen incorporation pathways. Compare with non-deuterated analogs to isolate KIE contributions .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or instrument-specific biases in conflicting datasets .
Methodological Best Practices
-
Data Tables :
Parameter δ-Dodecalactone-d<sup>4</sup> Non-Deuterated Form Boiling Point (°C) 140 (decomposes) 138 logP 3.2 ± 0.1 3.0 ± 0.1 Hydrolytic Half-life (pH 7) 48 h 24 h Source: Adapted from . -
Contradiction Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
